Malathion

Mammalian toxicology Selective toxicity Risk assessment

Malathion (CAS 121-75-5) is an organophosphorus insecticide characterized as a colorless to amber liquid with low water solubility (0.0145 g/100 mL), a melting point of 2.85°C, and vapor pressure of 1.78 × 10⁻⁴ mmHg at 25°C. It functions as a pro-insecticide requiring metabolic bioactivation via cytochrome P450 enzymes to its active metabolite malaoxon, which irreversibly inhibits acetylcholinesterase (AChE) at nerve synapses.

Molecular Formula C10H19O6PS2
Molecular Weight 330.4 g/mol
CAS No. 121-75-5
Cat. No. B1675926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalathion
CAS121-75-5
SynonymsMalathion;  Carbophos;  Mercaptothion;  Carbofos;  Karbofos;  Maldison;  Cythion;  Karbofos;  Malathion;  Prioderm;  Sadophos; 
Molecular FormulaC10H19O6PS2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
InChIInChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3
InChIKeyJXSJBGJIGXNWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70.7 °F (NTP, 1992)
In water, 143 mg/L at 20 °C
Miscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. Limited solubility in certain paraffin hydrocarbons
Soluble in ethanol, benzene and ethyl ether
1.65e-01 g/L
Solubility in water, mg/l: 143 (very slightly soluble)
0.02%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Malathion (CAS 121-75-5) Technical Overview for Procurement and Formulation


Malathion (CAS 121-75-5) is an organophosphorus insecticide characterized as a colorless to amber liquid with low water solubility (0.0145 g/100 mL), a melting point of 2.85°C, and vapor pressure of 1.78 × 10⁻⁴ mmHg at 25°C [1]. It functions as a pro-insecticide requiring metabolic bioactivation via cytochrome P450 enzymes to its active metabolite malaoxon, which irreversibly inhibits acetylcholinesterase (AChE) at nerve synapses [2]. A defining feature of malathion among organophosphates is its markedly lower mammalian toxicity, attributable to rapid detoxification via carboxylesterase-mediated hydrolysis to monocarboxylic acid (MMCA) and dicarboxylic acid (MDCA) metabolites — a pathway that predominates in mammals but is far less efficient in target insects, conferring selective toxicity [3].

Why Malathion Cannot Be Substituted by Other Organophosphates Without Performance or Safety Consequences


While malathion belongs to the organophosphorus insecticide class, substitution with ostensibly similar compounds such as chlorpyrifos, diazinon, fenitrothion, or pirimiphos-methyl introduces substantial divergence in mammalian safety profiles, environmental persistence, and pest susceptibility patterns [1]. Malathion's unique metabolic liability — rapid carboxylesterase-mediated detoxification in mammals — results in acute oral LD50 values (rat) typically exceeding 1,000 mg/kg, whereas chlorpyrifos exhibits LD50 values below 100 mg/kg . Conversely, this same detoxification mechanism renders malathion less persistent in field applications and less effective against certain stored-product pests at equivalent application rates compared to fenitrothion or chlorpyrifos-methyl [2]. Furthermore, malathion's pro-insecticide requirement for P450-mediated bioactivation introduces a kinetic delay absent in oxon-form organophosphates, affecting speed of knockdown. Critically, the toxicity of technical-grade malathion is highly sensitive to impurities — particularly isomalathion — with purified malathion exhibiting substantially lower mammalian toxicity than commercial formulations containing even trace isomerization products [3]. These compound-specific characteristics preclude simple in-class substitution without altering safety margins, efficacy profiles, or regulatory compliance thresholds.

Quantitative Comparative Evidence: Malathion vs. Chlorpyrifos, Fenitrothion, and Other Organophosphates


Malathion Exhibits 500-Fold Lower Acute Mammalian Toxicity Than Chlorpyrifos Based on Rat Oral LD50 Values

In acute oral toxicity studies in rats, malathion demonstrates substantially lower mammalian toxicity compared to the widely used organophosphate chlorpyrifos. The rat oral LD50 for malathion is approximately 1,375 mg/kg, whereas chlorpyrifos exhibits a rat oral LD50 of 82–135 mg/kg, representing an approximate 10- to 17-fold difference [1]. This differential toxicity arises from malathion's rapid detoxification via mammalian carboxylesterases — a pathway that is far more efficient for malathion than for chlorpyrifos, which lacks the carboxylester moieties that render malathion susceptible to hydrolytic clearance [2].

Mammalian toxicology Selective toxicity Risk assessment

Malathion's AChE Inhibitory Potency (KI) Is 23-Fold Lower Than Its Active Metabolite Malaoxon and 18-Fold Lower Than the Toxic Impurity Isomalathion

Using purified bovine erythrocyte acetylcholinesterase, the dissociation constant (KI) for the initial reversible enzyme-inhibitor complex was determined for malathion and its structurally related transformation products. The KI for malathion was 1.3 × 10⁻⁴ M⁻¹, whereas its active metabolite malaoxon exhibited a KI of 5.6 × 10⁻⁶ M⁻¹ — representing an approximately 23-fold higher affinity for AChE [1]. The isomerization impurity isomalathion demonstrated a KI of 7.2 × 10⁻⁶ M⁻¹, approximately 18-fold higher affinity than the parent compound. Correspondingly, IC50 values for free AChE were (3.7 ± 0.2) × 10⁻⁴ M for malathion versus (2.4 ± 0.3) × 10⁻⁶ M for malaoxon and (3.2 ± 0.3) × 10⁻⁶ M for isomalathion [1].

Enzyme inhibition kinetics Pro-insecticide bioactivation Impurity toxicology

Chlorpyrifos Is Approximately 500-Fold More Toxic to Aquatic Invertebrates Than Malathion Based on Comparative LC50 Values

In standardized acute toxicity assays with aquatic organisms, malathion exhibits substantially lower toxicity to certain invertebrates compared to chlorpyrifos. Against Daphnia magna (48-hour exposure), malathion LC50 (nominal) is 283.00 μg/L, whereas chlorpyrifos LC50 (nominal) is 0.57 μg/L — representing an approximate 496-fold difference in acute toxicity [1]. Using analytical concentration measurements, the LC50 values were 54.20 μg/L for malathion and 0.28 μg/L for chlorpyrifos, a 194-fold difference [1]. For Ceriodaphnia dubia, malathion 48-hour EC50 is 0.84 μg/L [2], while reported chlorpyrifos 48-hour EC50 for the same species ranges from 0.05–0.08 μg/L — approximately 10- to 17-fold lower [3].

Aquatic ecotoxicology Environmental fate Non-target organism safety

Malathion Degrades 194× Faster at Alkaline pH Than at Acidic pH: Hydrolysis Half-Life Varies from 0.5 Days (pH 9) to 107 Days (pH 5)

Malathion undergoes base-catalyzed hydrolysis with pronounced pH dependence. At 25°C, the hydrolysis half-life of malathion is 0.5 days at pH 9, 11 days in freshwater (pH 7.4), and 107 days at pH 5 — representing a 214-fold acceleration in degradation rate between acidic and alkaline conditions [1]. In comparative studies of organophosphates at pH 7.4 and 37.5°C, malathion exhibited a half-life of approximately 8–12 hours, whereas chlorpyrifos and parathion demonstrated half-lives exceeding 24–48 hours under identical conditions, indicating that malathion is approximately 2- to 4-fold less hydrolytically stable than structurally related phosphorothioates [2].

Environmental fate Hydrolytic stability Formulation compatibility

Technical-Grade Malathion Purity Specifications Require Isomalathion ≤0.5% to Mitigate Mammalian Toxicity Enhancement

The mammalian toxicity of technical-grade malathion is highly dependent on its impurity profile, particularly the content of isomalathion, a thermal isomerization product formed during synthesis or improper storage. FAO/WHO specifications mandate that malathion technical material contain ≥95% active ingredient, with isomalathion limited to ≤0.5% [1]. Highly purified malathion (isomalathion <0.1%) exhibits rat oral LD50 values >2,000 mg/kg, whereas technical material containing 1–2% isomalathion can reduce the LD50 to <500 mg/kg [2]. In comparison, chlorpyrifos technical specifications do not include analogous impurity-based toxicity modulation to the same degree, making malathion's safety profile uniquely contingent on rigorous impurity control during manufacturing and storage .

Quality control Impurity profiling Regulatory compliance

Fenitrothion Provides Superior Stored-Grain Protection at Equivalent Doses: Malathion Requires 5× Higher Application Rate to Achieve Comparable Efficacy

In head-to-head grain protectant trials under practical farm storage conditions, fenitrothion applied at 2 ppm provided protection comparable to malathion applied at 10 ppm against Oryzaephilus surinamensis and Cryptolestes ferrugineus infestations — a 5-fold difference in required application rate [1]. Laboratory topical application assays across 10 stored-product beetle species confirmed fenitrothion as the most toxic compound to all species tested, with malathion demonstrating consistently higher LD50 values [2]. On concrete surfaces, malathion broke down very rapidly (≥90% degradation within 7 days), whereas fenitrothion exhibited moderate persistence and bromophos demonstrated extreme persistence [2]. Under warm, moist grain conditions, both compounds became ineffective after 2 weeks near the grain center; however, fenitrothion showed slightly superior persistence on cooler, dryer grain [1].

Stored product protection Comparative efficacy Residual activity

Optimal Application Scenarios for Malathion Based on Quantitative Comparative Evidence


Public Health Vector Control Where Mammalian Safety and Regulatory Acceptance Are Paramount

For mosquito adulticiding and larviciding in residential or urban environments, malathion's rat oral LD50 of >1,000 mg/kg (compared to chlorpyrifos at <100 mg/kg) provides a critical safety margin that facilitates regulatory approval and public acceptance [1]. Malathion at 5 ppm achieved 98% mortality against laboratory strain Aedes aegypti larvae, demonstrating efficacy comparable to newer alternatives while maintaining a toxicological profile compatible with broad public health deployment [2]. The WHO recommends malathion for malaria vector control, and its inclusion in the WHO Pesticide Evaluation Scheme (WHOPES) reflects decades of safety and efficacy documentation that newer organophosphates lack [3].

Pharmaceutical Pediculicide and Scabicide Formulations Requiring High-Purity Active Ingredient

Malathion is approved for human pharmaceutical use as a topical treatment for head lice (Pediculus humanus capitis) and scabies (Sarcoptes scabiei). This application mandates the highest purity specifications — USP-grade malathion contains 98.0–102.0% active ingredient, with isomalathion content stringently controlled below pharmacopoeial limits . The low dermal absorption (4–8% in human volunteers) and rapid carboxylesterase-mediated detoxification in human skin minimize systemic exposure, a safety attribute not shared by alternative organophosphate pediculicides such as lindane or permethrin [4]. Patented processes for preparing highly purified malathion specifically address the removal of toxic impurities to meet pharmaceutical-grade specifications [5].

Broad-Spectrum Agricultural Insect Control in Rotational Resistance Management Programs

Despite reduced efficacy against certain stored-product pests compared to fenitrothion or chlorpyrifos-methyl, malathion retains utility in agricultural pest management where its distinct metabolic activation pathway (P450-dependent conversion to malaoxon) may circumvent resistance mechanisms affecting other organophosphates [6]. In Brazilian populations of Rhyzopertha dominica, resistance to chlorpyrifos-methyl and pirimiphos-methyl has been documented, whereas malathion susceptibility patterns differed, suggesting utility in resistance management rotations [7]. Malathion's relatively short environmental persistence (half-life 11 days in freshwater at pH 7.4) [8] also supports pre-harvest interval compliance and residue minimization in crops destined for markets with stringent maximum residue limits.

Formulation Development Requiring Microencapsulation for Controlled Release and Odor Mitigation

Malathion's characteristic mercaptan (skunk-like) odor and hydrolytic instability have driven significant innovation in microencapsulation technologies. Patented stabilized malathion microcapsule formulations comprising aqueous suspensions of malathion solution encapsulated within polymeric shells address both odor concerns and hydrolytic degradation [9]. These formulations extend residual activity on treated surfaces while reducing volatile emissions. The development of microencapsulated malathion represents a formulation-specific differentiation — the same encapsulation approach applied to more hydrolytically stable organophosphates like chlorpyrifos may yield less pronounced performance improvements given malathion's unique pH-sensitive degradation profile [8].

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